molecular formula C14H16N8 B2965691 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198542-72-0

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

カタログ番号: B2965691
CAS番号: 2198542-72-0
分子量: 296.338
InChIキー: DMEOIDHMCAYPLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,2-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core, a triazolo-pyridazine moiety, and an azetidine group. Its molecular formula is C18H20N8C_{18}H_{20}N_8, with a molecular weight of approximately 384.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the triazolo-pyridazine structure through cyclization reactions.
  • Alkylation to introduce the azetidine group.
  • Methylation to achieve the dimethyl substitution.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrimidine and triazole compounds. While specific data on this compound is limited, related compounds have shown promising activity against various bacterial strains. For example:

  • In vitro Studies : Compounds with similar structures have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For instance:

  • Cell Line Studies : Compounds structurally related to this compound have exhibited cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values in these studies ranged from 5 to 15 µM .

Case Study 1: Triazole Derivatives

A study on triazole derivatives revealed that modifications at the 1-position significantly enhanced their anticancer activity. The derivatives showed IC50 values ranging from 3 to 10 µM against MCF-7 cells . This suggests that the structural components present in this compound could similarly influence its biological activity.

Case Study 2: Pyrimidine Compounds

Research on pyrimidine-based compounds indicated their potential as anti-tubercular agents. Some derivatives demonstrated IC50 values as low as 1.35 µM against Mycobacterium tuberculosis . Given the structural similarities with this compound, it is plausible that this compound may exhibit similar efficacy.

Research Findings Summary Table

Activity Related Compound IC50 Value (µM) Target
AntibacterialTriazole derivative5 - 15Staphylococcus aureus
AnticancerPyrimidine derivative3 - 10MCF-7
Anti-tubercularPyrimidine derivative1.35Mycobacterium tuberculosis

特性

IUPAC Name

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-15-6-5-12(17-10)20(2)11-7-21(8-11)14-4-3-13-18-16-9-22(13)19-14/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEOIDHMCAYPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。